molecular formula C25H31N5O3 B044700 缬沙坦 CAS No. 137862-78-3

缬沙坦

货号 B044700
CAS 编号: 137862-78-3
分子量: 449.5 g/mol
InChI 键: PTLZEWHOZCZLAQ-SBUREZEXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoleucine Valsartan, also known as N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Isoleucine, is a medication that is commonly used for the treatment of high blood pressure and heart failure . It is a combination of two active ingredients, isoleucine and valsartan, that work together to lower blood pressure and improve heart function .


Synthesis Analysis

The synthesis of valsartan, one of the most currently used pharmaceutical agents in antihypertensive therapy, was described through five steps in an overall yield of 54% starting from 4’-methyl-2-cyanobiphenyl . The key step involved tetrazole ring formation catalyzed by Lewis acid .


Molecular Structure Analysis

The molecular structure of Isoleucine Valsartan has been studied using various techniques such as mass isolated valsartan and its metabolite with messenger tagging vibrational spectroscopy .


Chemical Reactions Analysis

The applied synthetic route involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . After optimization of the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .


Physical And Chemical Properties Analysis

The dissolution of valsartan showed either strength-dependent or strength-independent behavior for various values of pH, buffer capacity β, ionic strength I, and sink condition S of the tested media .

科学研究应用

  • Bioequivalence Studies

    • Field : Pharmaceutical Sciences
    • Application : The study aimed to assess the quality of Valzan® tablet (160 mg, valsartan immediate release test formulation) by comparing its pharmacokinetic parameters with Diovan® tablet (160 mg, valsartan reference formulation) .
    • Methods : Valzan® tablets were prepared according to a dry granulation method (roll compaction). A randomized, two-way, crossover, bioequivalence study was performed in 24 healthy male volunteers .
    • Results : The analysis of variance (ANOVA) did not show any significant difference between the two formulations and 90% confidence intervals (CI) fell within the acceptable range for bioequivalence .
  • Inclusion Complexes to Improve Solubility

    • Field : Pharmaceutical Chemistry
    • Application : The study aimed to improve the poor oral bioavailability of valsartan by increasing its water solubility .
    • Methods : Two inclusion complexes of valsartan were synthesized using VM-1 roll mill. Polysaccharide arabinogalactan from larch Larix sibirica (AG) and (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) were separately used as branched or truncated-cone inclusion carriers for valsartan .
    • Results : Both of the two inclusion complexes successfully improved the solubility of valsartan (Valsartan/AG inclusion complex increased from 0.24 to 0.42 g L −1; Valsartan/HP-β-CD inclusion complex increased from 0.24 to 0.82 g L −1, +37 °C) .
  • Rapid Quantification in Human Plasma

    • Field : Pharmacokinetics
    • Application : The study aimed to develop a rapid high-performance liquid chromatographic (HPLC) method for the determination of valsartan in human plasma .
    • Methods : The assay is based on protein precipitation using acetonitrile and fluorescence detection . The separation was carried out in reversed-phase conditions using a Chromolith Performance (RP-18e, 100×4.6 mm) column .
    • Results : The assay enables the measurement of valsartan for therapeutic drug monitoring with a minimum quantification limit of 20 ng/ml . The coefficients of variation for inter-day and intra-day assay were found to be less than 6% .
  • Sustainable Stabilizer-Free Nanoparticle Formulations

    • Field : Nanotechnology
    • Application : The study aimed to enhance the bioavailability of the antihypertensive drug valsartan by creating sustainable stabilizer-free nanoparticle formulations .
    • Methods : Valsartan-loaded polymeric nanoparticles were manufactured from Eudragit® RLPO using an emulsion–solvent evaporation method .
    • Results : The nanoparticles were reduced in size (by 22%) and exhibited similar encapsulation efficiencies (96.4%). This more cost-effective and sustainable production method reduces the use of excipients and their expected emission into the environment .
  • Rapid Quantification in Human Plasma

    • Field : Pharmacokinetics
    • Application : The study aimed to develop a rapid high-performance liquid chromatographic (HPLC) method for the determination of valsartan in human plasma .
    • Methods : The assay is based on protein precipitation using acetonitrile and fluorescence detection . The separation was carried out in reversed-phase conditions using a Chromolith Performance (RP-18e, 100×4.6 mm) column .
    • Results : The assay enables the measurement of valsartan for therapeutic drug monitoring with a minimum quantification limit of 20 ng/ml . The coefficients of variation for inter-day and intra-day assay were found to be less than 6% .
  • Preparation and In Vitro Characterization of Valsartan-Loaded Ethyl Cellulose Nanoparticles

    • Field : Nanotechnology
    • Application : The study aimed to develop valsartan-loaded ethyl cellulose nanoparticles for improved drug delivery .
    • Methods : The nanoparticles were prepared using an emulsion solvent evaporation method .
    • Results : The prepared nanoparticles showed improved drug loading and encapsulation efficiency . The in vitro release studies revealed a sustained release profile for valsartan from the nanoparticles .

未来方向

The continuous synthesis of a late-stage precursor of valsartan in three steps has been presented . This approach could be a promising direction for the future production of Isoleucine Valsartan .

属性

IUPAC Name

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZEWHOZCZLAQ-SBUREZEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoleucine Valsartan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。